molecular formula C18H29N7O5 B12431038 Mmset-IN-1

Mmset-IN-1

Cat. No.: B12431038
M. Wt: 423.5 g/mol
InChI Key: ZDIZXAAADLAUDS-FWMLXHAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mmset-IN-1: is a chemical compound known for its inhibitory effects on the multiple myeloma SET domain (MMSET), also known as nuclear receptor binding SET domain protein 2 (NSD2) or Wolf-Hirschhorn syndrome candidate 1 (WHSC1). MMSET is a histone methyltransferase that plays a crucial role in chromatin remodeling and gene expression regulation. Overexpression of MMSET is associated with various cancers, particularly multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mmset-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Mmset-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

Scientific Research Applications

Mmset-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Mmset-IN-1 exerts its effects by inhibiting the histone methyltransferase activity of MMSET. The compound binds to the SET domain of MMSET, preventing it from methylating histone H3 at lysine 36 (H3K36). This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and apoptosis. The molecular targets and pathways involved include the p53 pathway, cell cycle regulation, and integrin signaling .

Comparison with Similar Compounds

Mmset-IN-1 is unique compared to other MMSET inhibitors due to its high specificity and potency. Similar compounds include:

This compound stands out due to its ability to specifically inhibit MMSET with high potency, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C18H29N7O5

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-amino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-5-(propylamino)hexanoic acid

InChI

InChI=1S/C18H29N7O5/c1-2-5-21-9(3-4-10(19)18(28)29)6-11-13(26)14(27)17(30-11)25-8-24-12-15(20)22-7-23-16(12)25/h7-11,13-14,17,21,26-27H,2-6,19H2,1H3,(H,28,29)(H2,20,22,23)/t9?,10-,11+,13+,14+,17+/m0/s1

InChI Key

ZDIZXAAADLAUDS-FWMLXHAGSA-N

Isomeric SMILES

CCCNC(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCNC(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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